Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative featuring a nitrobenzoyl substituent and an acetate ester group. The benzothiazole core is a heterocyclic scaffold known for its diverse biological and chemical applications, including pesticidal and pharmacological activities .
Properties
IUPAC Name |
methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S/c1-25-15(21)10-19-13-8-4-5-9-14(13)26-17(19)18-16(22)11-6-2-3-7-12(11)20(23)24/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLVCSRRRDKBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 2-aminobenzenethiol with 2-nitrobenzoyl chloride, followed by cyclization and esterification reactions. The reaction conditions often include the use of organic solvents like dichloromethane or dioxane, and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods aim to reduce reaction times and improve yields while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas, and oxidizing agents such as potassium permanganate or chromium trioxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
Benzothiazole vs. Thiazolidinone Cores: The target compound and Ethyl 2-(4-chloro-2-oxo...) share a benzothiazole backbone, whereas the thiazolidinone derivative incorporates a saturated ring, altering rigidity and electronic properties.
Nitrobenzoyl vs. Methylenedioxy/Chloro Substituents : The nitro group in the target compound and mesotrione is electron-withdrawing, enhancing electrophilicity. In contrast, methylenedioxy (electron-rich) or chloro substituents modulate reactivity differently.
Ester Groups : Methyl and ethyl esters influence solubility and metabolic stability. Ethyl esters (e.g., ) may offer prolonged activity compared to methyl esters.
Yield and Efficiency:
While direct yields for the target compound are unspecified, similar reactions achieve >70% yields under optimized conditions .
Structural Analysis Tools
- Crystallography : SHELX and ORTEP-III are widely used for small-molecule refinement. If the target compound’s structure was resolved, these tools would likely be employed, as seen in related studies .
Biological Activity
Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core with a nitrobenzoyl substitution, which enhances its reactivity and biological profile. Its molecular formula is with a molecular weight of approximately 342.36 g/mol. The structural characteristics contribute to its interaction with various biological targets.
Biological Activities
Research indicates that compounds within the benzothiazole class exhibit a range of biological activities, including:
- Antimicrobial : Benzothiazole derivatives have shown effectiveness against various bacteria and fungi.
- Anticancer : Some derivatives demonstrate cytotoxic effects on cancer cell lines.
- Neuroprotective : Certain compounds in this class have been studied for their potential in neurodegenerative diseases.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as proteases linked to neurodegeneration.
- Cell Cycle Regulation : It can affect the cell cycle in cancer cells, leading to reduced proliferation.
- Oxidative Stress Modulation : The compound may enhance cellular defenses against oxidative damage.
Case Studies
Several studies have investigated the biological effects of benzothiazole derivatives similar to this compound:
- Anticancer Activity : A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. Results indicated that compounds with nitro substitutions exhibited significant antiproliferative effects (IC50 values in low micromolar range) .
- Neuroprotective Effects : In vitro studies demonstrated that certain benzothiazole derivatives could protect neuronal cells from amyloid-beta-induced toxicity, suggesting potential for Alzheimer's disease treatment .
- Antimicrobial Efficacy : Research showed that methyl 2-[2-(4-tert-butylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate displayed broad-spectrum antimicrobial activity against both bacteria and fungi .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of Methyl 2-[2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate?
- Methodological Answer : The synthesis typically involves condensation of 2-nitrobenzoyl derivatives with benzothiazole precursors under reflux conditions. Evidence from analogous benzothiazole syntheses (e.g., refluxing in chloroform for 6 hours followed by crystallization from ethanol) suggests that solvent polarity and temperature are critical for yield optimization . Catalysts like imidazole derivatives may enhance acyl transfer efficiency. Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.1 molar ratio of acylating agent to benzothiazole amine) can minimize side products .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : A combination of 1H/13C NMR (to resolve aromatic protons and ester carbonyls), IR spectroscopy (to confirm imino C=N stretching at ~1668 cm⁻¹ and nitro group vibrations at ~1512–1333 cm⁻¹), and mass spectrometry (e.g., FABMS for molecular ion validation) is required . Elemental analysis (C, H, N, S) should match calculated values within ±0.3% to verify purity .
Q. How does the nitro group at the 2-position of the benzoyl moiety influence the compound’s reactivity?
- Methodological Answer : The electron-withdrawing nitro group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., from amines or thiols). This can be studied via computational methods (e.g., DFT calculations) to map electrostatic potential surfaces or experimentally by comparing reaction rates with non-nitro analogs .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the imino-benzothiazole core?
- Methodological Answer : Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of bond angles, dihedral angles (e.g., gauche conformation of substituents), and intermolecular interactions (e.g., H-bonded dimers). For this compound, crystallization in ethanol or chloroform may yield suitable crystals. Refinement software (e.g., SHELX) can model thermal displacement parameters and validate hydrogen bonding networks (e.g., N–H⋯N interactions at ~3.0–3.2 Å) .
Q. How should researchers address discrepancies in NMR data between experimental and theoretical predictions?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent-induced shifts. Use deuterated solvents (DMSO-d6 or CDCl3) to standardize conditions. Variable-temperature NMR can identify tautomeric equilibria, while 2D techniques (COSY, HSQC) resolve overlapping signals. For example, in benzothiazole derivatives, imino proton shifts may vary by 0.5 ppm depending on solvent polarity .
Q. What strategies are effective for designing analogs with enhanced bioactivity?
- Methodological Answer :
- Scaffold modification : Replace the nitro group with other electron-withdrawing groups (e.g., CF3) to modulate electronic effects .
- Side-chain diversification : Substitute the methyl ester with bioisosteres (e.g., amides or carbamates) to improve solubility or target affinity .
- Pharmacophore modeling : Use docking studies (e.g., AutoDock Vina) to predict binding poses against biological targets (e.g., enzymes with active-site cysteine residues) .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data across structurally similar benzothiazole derivatives?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell line specificity) or physicochemical properties (e.g., logP affecting membrane permeability). Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves. For example, if Compound A shows antimicrobial activity but Compound B does not, compare their solubility profiles and membrane penetration using logP calculations or HPLC retention times .
Experimental Design Considerations
Q. What controls are critical when evaluating the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) at 37°C, sampling at intervals (0, 6, 24 h) for HPLC analysis.
- Photostability : Expose to UV light (320–400 nm) and monitor degradation via TLC or LC-MS.
- Reference standards : Use benzothiazole derivatives with known stability profiles (e.g., 2-aminobenzothiazole) as benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
